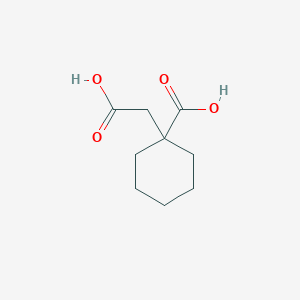
1-カルボキシシクロヘキサン酢酸
概要
説明
水および一般的な有機溶媒に可溶性の白色結晶性固体です . この化合物は、有機合成の中間体として頻繁に使用され、化学および医学など、さまざまな分野で応用されています .
2. 製法
合成経路および反応条件: 1-カルボキシシクロヘキサン酢酸は、ニトリラーゼ酵素を用いた1-シアノシクロヘキシルアセトニトリルの加水分解によって合成できます . この生触媒プロセスは非常に効率的で、高い位置選択性を示すため、工業用途にとって魅力的な方法となっています .
工業生産方法: 工業的には、1-カルボキシシクロヘキサン酢酸の製造には、ニトリラーゼ酵素を発現する組換え大腸菌細胞を使用します。 プロセスは、高基質濃度に対応できるよう最適化されており、優れた生産性を発揮します .
科学的研究の応用
1-Carboxycyclohexaneacetic acid has several scientific research applications:
生化学分析
Biochemical Properties
1-Carboxycyclohexaneacetic Acid plays a role in biochemical reactions as a potential impurity in gabapentin preparations . It interacts with enzymes such as nitrilase, which hydrolyzes nitriles into corresponding carboxylic acids . This interaction is crucial for the synthesis of 1-Carboxycyclohexaneacetic Acid from 1-cyanocyclohexylacetonitrile. Additionally, it has been used as a precursor in the synthesis of antagonists of the serotonin (5-HT) receptor subtype 5-HT2A .
Cellular Effects
1-Carboxycyclohexaneacetic Acid influences various cellular processes. It has been shown to affect cell signaling pathways and gene expression by interacting with serotonin receptors . This interaction can modulate neurotransmitter release and impact cellular metabolism. The compound’s role as an impurity in gabapentin preparations suggests it may also influence neuronal cells and their function .
Molecular Mechanism
At the molecular level, 1-Carboxycyclohexaneacetic Acid exerts its effects through binding interactions with serotonin receptors, particularly the 5-HT2A subtype . This binding can lead to changes in gene expression and enzyme activity, influencing cellular responses. The compound’s interaction with nitrilase also highlights its role in enzyme-mediated hydrolysis reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1-Carboxycyclohexaneacetic Acid have been studied. The compound has shown stability over extended periods, with a shelf life of up to four years when stored at -20°C . Long-term effects on cellular function have been observed, particularly in studies involving its role as an impurity in gabapentin .
Dosage Effects in Animal Models
Studies on the dosage effects of 1-Carboxycyclohexaneacetic Acid in animal models have shown that its impact varies with different dosages. High doses can lead to toxic or adverse effects, while lower doses may not exhibit significant toxicity . These studies are crucial for understanding the compound’s safety profile and therapeutic potential.
Metabolic Pathways
1-Carboxycyclohexaneacetic Acid is involved in metabolic pathways that include the hydrolysis of nitriles by nitrilase . This enzyme-mediated reaction is essential for the synthesis of the compound from its nitrile precursor. The compound’s role in these pathways highlights its importance in biochemical synthesis and metabolism.
Transport and Distribution
Within cells and tissues, 1-Carboxycyclohexaneacetic Acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of 1-Carboxycyclohexaneacetic Acid is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, impacting its activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions: 1-Carboxycyclohexaneacetic acid can be synthesized through the hydrolysis of 1-cyanocyclohexylacetonitrile using nitrilase enzymes . This biocatalytic process is highly efficient and offers high regioselectivity, making it an attractive method for industrial applications .
Industrial Production Methods: In industrial settings, the preparation of 1-carboxycyclohexaneacetic acid involves the use of recombinant Escherichia coli cells expressing nitrilase enzymes. The process is optimized to handle high substrate concentrations, resulting in outstanding productivity .
化学反応の分析
反応の種類: 1-カルボキシシクロヘキサン酢酸は、次のようなさまざまな化学反応を起こします。
還元: この化合物は、対応するアルコールを生成するために還元できます。
一般的な試薬および条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムおよび三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物:
酸化: シクロヘキセン誘導体。
還元: アルコール。
置換: 1-カルボキシシクロヘキサン酢酸の塩.
4. 科学研究への応用
1-カルボキシシクロヘキサン酢酸は、科学研究においていくつかの用途があります。
作用機序
1-カルボキシシクロヘキサン酢酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。 例えば、ガバペンチンの合成では、前駆体として作用し、さらなる化学変換を受けて、有効な医薬品成分を生成します . 金属イオンをキレートする能力も、この化合物の用途において重要な役割を果たします .
類似の化合物:
ガバペンチン: 1-カルボキシシクロヘキサン酢酸は関連化合物であり、ガバペンチン中の潜在的な不純物です.
シクロヘキサンカルボン酸: 両方の化合物はシクロヘキサン環構造を共有していますが、官能基が異なります.
独自性: 1-カルボキシシクロヘキサン酢酸は、2 つのカルボン酸基を持つことが特徴であり、類似の化合物と比較して、独特の化学的特性と反応性を持ちます。 ガバペンチンなどの医薬品の合成における中間体としての役割は、薬化学における重要性を示しています .
類似化合物との比較
Gabapentin: 1-Carboxycyclohexaneacetic acid is a related compound and potential impurity in gabapentin.
Cyclohexanecarboxylic Acid: Both compounds share a cyclohexane ring structure but differ in their functional groups.
Uniqueness: 1-Carboxycyclohexaneacetic acid is unique due to its dual carboxylic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its role as an intermediate in the synthesis of pharmaceuticals like gabapentin highlights its importance in medicinal chemistry .
特性
IUPAC Name |
1-(carboxymethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)6-9(8(12)13)4-2-1-3-5-9/h1-6H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXMMUAZRUWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218158 | |
| Record name | 1-Carboxycyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67950-95-2 | |
| Record name | 1-Carboxycyclohexaneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067950952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 67950-95-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Carboxycyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(carboxymethyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CARBOXYCYCLOHEXANEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ25YSI2X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-carboxycyclohexaneacetic acid in the synthesis of spiro(benzo(b)thiophencyclohexanes)?
A1: While the abstracts provided don't detail the specific reaction mechanisms, they highlight that derivatives of 1-carboxycyclohexaneacetic acid serve as crucial building blocks in synthesizing various spiro(benzo(b)thiophencyclohexanes) [, ]. These compounds belong to the thienospi ran family, which are known for their interesting chemical properties and potential biological activities. The cyclic structure of 1-carboxycyclohexaneacetic acid likely provides the scaffold for forming the spirocyclic framework of these thienospi rans.
Q2: Are there other synthetic routes to thienospi rans besides using 1-carboxycyclohexaneacetic acid derivatives?
A2: While the provided papers focus specifically on using 1-carboxycyclohexaneacetic acid derivatives [, ], other synthetic routes to thienospi rans likely exist. Exploring alternative synthetic pathways could offer advantages in terms of yield, cost-effectiveness, or access to a broader range of thienospi ran structures. Further research into thienospi ran synthesis methodologies would provide a more comprehensive understanding of the different approaches and their respective merits.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)

